molecular formula C18H14N4O2S3 B2934843 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid CAS No. 722490-57-5

2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid

Cat. No.: B2934843
CAS No.: 722490-57-5
M. Wt: 414.52
InChI Key: KQXGIPUHEMMTQT-UHFFFAOYSA-N
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Description

Structural Hybridization of Benzothiazole and 1,2,4-Triazole Moieties

Connectivity Patterns and Three-Dimensional Architecture

The molecule features a 1,3-benzothiazole unit connected via a sulfanylmethyl (-SCH2-) bridge to the 5-position of a 4-phenyl-substituted 1,2,4-triazole ring. A second sulfanyl group at the triazole’s 3-position links to an acetic acid moiety, forming the complete structure. This arrangement creates a conjugated system with extended π-orbital overlap, as evidenced by analogous compounds such as methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (phpy2NS), where similar connectivity enhances electronic delocalization.

Table 1: Key Structural Features
Feature Description
Benzothiazole core Planar aromatic system with sulfur and nitrogen atoms enabling π-stacking.
1,2,4-Triazole ring Non-aromatic triazole with nitrogen atoms facilitating hydrogen bonding.
Sulfur bridges Two thioether (-S-) linkages enhancing conformational flexibility.
Acetic acid terminus Carboxylic acid group introducing hydrophilicity and ionic interactions.

The sulfanylmethyl bridge between the benzothiazole and triazole allows rotational freedom, enabling adaptive binding to biological targets. This flexibility is critical in compounds like N-phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide, where analogous bridges optimize target engagement.

Electronic Effects and Reactivity Modulation

The benzothiazole unit acts as an electron-withdrawing group due to its aromatic heterocyclic nature, while the phenyl substituent on the triazole provides electron-donating effects. This electronic asymmetry polarizes the molecule, as observed in related derivatives such as bis((4-R-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)alkanes, where substituents fine-tune redox properties. The acetic acid group further modulates solubility and ionization potential, with a pKa ≈ 4.7 enabling pH-dependent charge states.

Sulfur atoms in the thioether linkages contribute lone pairs for metal coordination, a feature exploited in mercury(II) complexes of triazole-thioacetate derivatives. Spectroscopic studies of similar compounds reveal bathochromic shifts in UV-Vis spectra (λmax ≈ 270–290 nm), indicative of extended conjugation.

Properties

IUPAC Name

2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S3/c23-16(24)11-25-17-21-20-15(22(17)12-6-2-1-3-7-12)10-26-18-19-13-8-4-5-9-14(13)27-18/h1-9H,10-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXGIPUHEMMTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the onset and propagation of seizures.

Mode of Action

The compound interacts with its targets by binding to them, thereby modulating their activity. This interaction results in changes in the neuronal excitability and synaptic transmission, which can help to control seizures.

Biochemical Pathways

The compound affects the GABAergic and glutamatergic pathways , which are involved in the regulation of neuronal excitability and synaptic transmission. The downstream effects of these pathways include the reduction of neuronal excitability and the suppression of seizure activity.

Pharmacokinetics

A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial factors that determine its effectiveness as a therapeutic agent.

Result of Action

The most active compound of the series, 2- (1,3-benzothiazol-2-ylsulfanyl)- N ′- [4- (4-bromophenoxy)benzylidene]acetohydrazide BT 15, showed significant anticonvulsant activity. It demonstrated 75% protection at 1.0 hour and 50% protection at 0.5 hour at a dose of 100 mg/kg in mice. This suggests that the compound’s action results in a significant reduction in seizure activity.

Biological Activity

The compound 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid (CAS No. 722490-57-5) is a novel triazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including analgesic properties, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C18H14N4O2S3C_{18}H_{14}N_{4}O_{2}S_{3}, with a molecular weight of 414.52 g/mol. The structure features a triazole ring, a benzothiazole moiety, and sulfanyl groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H14N4O2S3C_{18}H_{14}N_{4}O_{2}S_{3}
Molecular Weight414.52 g/mol
CAS Number722490-57-5

Analgesic Activity

Research indicates that derivatives of triazole compounds exhibit significant analgesic properties. A study focusing on similar triazole derivatives demonstrated their effectiveness in reducing pain through various pharmacological tests such as the writhing test and hot plate test. These tests measure the compounds' ability to inhibit pain responses in animal models.

Case Study:
In a comparative study of various triazole derivatives, it was found that compounds with similar structural features to this compound exhibited significant analgesic effects. The most effective compound was noted to reduce pain response by approximately 60% compared to control groups .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it could inhibit pro-inflammatory cytokines in cell cultures. The mechanism is believed to involve the modulation of signaling pathways related to inflammation.

Research Findings:
A study reported that triazole derivatives could reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential as anti-inflammatory agents .

The mechanisms underlying the biological activity of this compound may include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Similar compounds have been shown to inhibit COX enzymes involved in prostaglandin synthesis, which is crucial for inflammation and pain signaling.
  • Calcium Channel Modulation: Molecular docking studies suggest that the compound may interact with TRPA1 and TRPV1 calcium channels, which are implicated in pain sensation .

Toxicity Studies

Acute toxicity assessments conducted on related compounds indicated low toxicity profiles. For instance, compounds were classified under Category 5 (LD50 > 2000 mg/kg), suggesting they are relatively safe at therapeutic doses .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Properties Reference
Target Compound 1,2,4-Triazole Benzothiazole-thioether, acetic acid ~440 (estimated) Antimicrobial (inferred)
2-{[4-Allyl-5-(1H-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide 1,2,4-Triazole Benzotriazole, trifluoromethylphenyl 462.45 Antiviral (docking studies)
({5-[(1,3-Benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid 1,2,4-Triazole Benzodioxol, methyl 279.31 Herbicidal (structural analogy)
2-({5-[3-(Dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid 1,2,4-Triazole Dimethylsulfamoyl, 3-methylphenyl 432.52 Anti-inflammatory (inferred)
2-{[4-(Butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid 1,2,4-Triazole Butan-2-yl, phenyl 303.10 Antifungal (structural analogy)

Pharmacological Activity

  • Antiviral Potential: The target compound’s benzothiazole-thioether group shares structural similarities with piroxicam analogs reported to inhibit HIV integrase (EC₅₀: 20–25 µM) . However, direct antiviral data for the target compound are unavailable.
  • Antimicrobial Activity : Triazole derivatives with sulfur-containing groups (e.g., sulfanylacetic acid) exhibit broad-spectrum activity against fungi and bacteria . The benzothiazole moiety may enhance potency against resistant strains .
  • Solubility and Bioavailability : Compounds like the target molecule and its dimethylsulfamoyl analogue () have polar groups that improve water solubility, whereas phenyl- or butyl-substituted derivatives () are more lipophilic .

Physicochemical Properties

  • Molecular Weight : The target compound (estimated ~440 g/mol) falls within the range of bioactive triazoles (279–462 g/mol) .
  • Polarity : Sulfamoyl and acetic acid groups () increase polarity compared to alkyl-substituted derivatives (), affecting membrane permeability .

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